molecular formula C10H12O2 B8688697 2-(3-Methoxyphenyl)propanal

2-(3-Methoxyphenyl)propanal

Cat. No.: B8688697
M. Wt: 164.20 g/mol
InChI Key: FMKPGKIYGGLNNJ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)propanal is an aromatic aldehyde characterized by a propanal backbone (CH3-CHO) with a phenyl group substituted at the second carbon. The phenyl ring features a methoxy (-OCH3) group at the meta (3-) position. This compound serves as a critical precursor in organic synthesis, particularly in the formation of dihydropyridine derivatives. For instance, it is utilized in nickel-catalyzed acyl cross-coupling reactions to synthesize 4-(1-(3-methoxyphenyl)ethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (compound 1l) with an 83% yield, demonstrating high efficiency in such transformations .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-(3-methoxyphenyl)propanal

InChI

InChI=1S/C10H12O2/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-8H,1-2H3

InChI Key

FMKPGKIYGGLNNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC(=CC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Yield : The methoxy-substituted derivative achieves the highest yield (83%), likely due to the electron-donating nature of the methoxy group enhancing intermediate stability during coupling reactions. In contrast, electron-withdrawing groups (e.g., chloro in 1n) or bulky substituents (e.g., naphthyl in 1k) reduce yields.
  • Physical State : Bulky aryl groups (naphthyl, p-tolyl) yield solids, while smaller substituents (methoxy, chloro) produce oils, reflecting differences in molecular packing and intermolecular forces.

Positional Isomers and Substituent Effects

Ortho vs. Meta Methoxy Substitution

  • 2-(2-Methoxyphenyl)propanal : This ortho-substituted analog is reported in iron-catalyzed hydrofunctionalization reactions but lacks direct yield data for comparison. Steric hindrance from the ortho-methoxy group may reduce reactivity compared to the meta isomer .
  • 3-(3-Methoxyphenyl)propanal: A structural isomer with the phenyl group at the third carbon of propanal (isolated from Eucheuma spinosum), this compound exhibits antioxidant activity, highlighting how positional isomerism influences bioactivity .

Hybrid Substituents

Electronic and Steric Effects on Reactivity

  • Electron-Donating Groups (e.g., methoxy): Stabilize reactive intermediates (e.g., enolates or radicals) via resonance, improving reaction efficiency (e.g., 83% yield for 1l).
  • Electron-Withdrawing Groups (e.g., chloro) : Reduce electron density at the reaction center, lowering yields (e.g., 30% for 1n).
  • Steric Hindrance : Bulky substituents (naphthyl, prenyl) impede molecular interactions, reducing reactivity and altering physical states (e.g., solid vs. oil).

Preparation Methods

Reaction Mechanism and Catalytic Systems

The reaction proceeds via deprotonation of propanal by a base (e.g., NaOH or KOH) to form an enolate, which attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. Subsequent elimination of water yields the α,β-unsaturated aldehyde, which is hydrogenated to the saturated aldehyde.

Key catalytic systems include:

  • Aqueous NaOH (10–20 wt%) : Achieves 70–75% yield at 60–80°C over 6–8 hours.

  • Heterogeneous catalysts (e.g., MgO/Al₂O₃) : Enhances regioselectivity, reducing side products like β-hydroxy aldehydes.

Industrial-Scale Optimization

Continuous flow reactors improve heat transfer and mixing efficiency, enabling higher throughput. A 2024 study demonstrated that microreactors operating at 100°C with a residence time of 15 minutes achieved 85% yield. Post-reaction purification typically involves distillation under reduced pressure (80–100°C, 10–15 mmHg) to isolate the product.

Reduction of Esters or Acids: Hydrogenation Pathways

Reduction of 2-(3-methoxyphenyl)propanoic acid or its esters to the corresponding aldehyde offers a high-yield route, particularly suited for laboratories with hydrogenation infrastructure.

Catalytic Hydrogenation of Propanoic Acid Derivatives

Palladium- or platinum-based catalysts facilitate selective reduction of the carboxylic acid group while preserving the methoxy substituent. For example:

  • 5% Pd/C in ethanol : At 25°C and 1 atm H₂, 2-(3-methoxyphenyl)propanoic acid is reduced to the aldehyde with 84% yield.

  • Raney Nickel under high-pressure H₂ (15–20 bar) : Achieves 78% yield but requires elevated temperatures (80–100°C).

Stepwise Esterification-Reduction

Methyl 2-(3-methoxyphenyl)propanoate, synthesized via Fischer esterification (H₂SO₄/MeOH, 98% yield), undergoes hydrogenolysis:

This method minimizes over-reduction to the alcohol, a common side reaction suppressed by precise control of H₂ pressure.

Perkin Reaction: Coupling with Acetic Anhydride

The Perkin reaction, traditionally used for cinnamic acid derivatives, has been adapted for this compound synthesis via styryl intermediates.

Synthesis of Styryl Precursors

Heating 3-methoxyphenylacetic acid with salicylaldehyde in acetic anhydride and triethylamine yields 2-(3-methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid (74–85% yield). Decarboxylation using quinoline and copper powder at 185–190°C produces 3-methoxy-2'-acetoxystilbene, which is hydrolyzed to 2-((3-methoxy)styryl)phenol.

Final Hydrogenation Step

Catalytic hydrogenation of the styryl intermediate (5% Pd/C, ethanol, 25°C) saturates the double bond, yielding this compound with 89.8% efficiency.

Oxidation of Propanol Derivatives

Oxidation of 2-(3-methoxyphenyl)propan-1-ol provides a niche route, though it requires careful control to avoid over-oxidation to the carboxylic acid.

Oxidizing Agents and Conditions

  • Pyridinium chlorochromate (PCC) in DCM : Converts the alcohol to the aldehyde in 65% yield at 0–5°C.

  • Swern oxidation (oxalyl chloride/DMSO) : Achieves 72% yield but generates toxic byproducts.

Catalytic Oxidation

A 2023 study reported using TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) with NaOCl as a co-oxidant, yielding 70% product under mild conditions (pH 9, 25°C).

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Catalyst Scalability
Aldol Condensation70–8560–100NaOH/MgO-Al₂O₃Industrial
Hydrogenation of Esters84–9025–80Pd/CLab/Industrial
Perkin Reaction74–89110–190Cu/QuinolineIndustrial
Alcohol Oxidation65–720–25PCC/TEMPOLab

Key Findings :

  • Catalytic hydrogenation offers the highest yields (89.8%) and operational simplicity.

  • Aldol condensation is optimal for large-scale production due to continuous flow compatibility.

  • Perkin reaction requires multi-step synthesis but avoids expensive catalysts .

Q & A

Q. What are the established synthetic routes for 2-(3-Methoxyphenyl)propanal, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation of 3-methoxybenzene with propanal derivatives, followed by oxidation or reduction steps. For example:

  • Route A : Reaction of 3-methoxyphenylmagnesium bromide with acrolein, followed by oxidation .
  • Route B : Catalytic hydrogenation of 2-(3-methoxyphenyl)propenal using Pd/C .

Key variables affecting yield include temperature (optimized at 0–5°C for Grignard reactions), solvent polarity (e.g., THF vs. DCM), and catalyst loading. Impurities like ortho/para isomers may arise; purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. How is this compound characterized to confirm structural integrity?

Methodological Answer:

  • NMR : 1H^1H-NMR should show a triplet for the aldehyde proton (~9.8 ppm), a singlet for the methoxy group (~3.8 ppm), and aromatic protons in the 6.7–7.3 ppm range .
  • IR : Strong absorption at ~1720 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O of methoxy) .
  • Mass Spectrometry : Molecular ion peak at m/z 178.1 (C10_{10}H12_{12}O2_2) with fragmentation patterns consistent with aldehyde cleavage .

Q. What solvents and storage conditions are optimal for stabilizing this compound in experimental workflows?

Methodological Answer:

  • Solvents : Use anhydrous dichloromethane or THF to prevent aldehyde oxidation. Avoid protic solvents (e.g., water, alcohols) to minimize hydrate formation .
  • Storage : Store under inert gas (N2_2) at −20°C in amber vials to prevent photodegradation and air oxidation. Purity degrades by ~5% after 30 days at 4°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies often stem from:

  • Stereochemical variations : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test individually .
  • Impurity profiles : Conduct GC-MS or 1H^1H-NMR to quantify byproducts (e.g., 3-methoxybenzaldehyde from over-oxidation) .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%) to ensure reproducibility .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic additions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for aldol reactions. The methoxy group’s electron-donating effect lowers activation energy by ~5 kcal/mol compared to non-substituted analogs .
  • Molecular Dynamics : Simulate solvent effects (e.g., water vs. toluene) on reaction pathways using GROMACS .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • Modify the aldehyde group : Replace with ketone or carboxylic acid to alter electrophilicity and binding affinity .
  • Vary substituent positions : Compare meta-methoxy (current compound) with para- or ortho-methoxy analogs. Para substitution increases logP by 0.3, enhancing membrane permeability .
  • Hybrid molecules : Conjugate with fluorophenyl groups (e.g., 2-(3-fluorophenyl)propanal) to balance lipophilicity and metabolic stability .

Q. What analytical methods are recommended for detecting trace impurities in this compound batches?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (gradient: 5–95% acetonitrile in water) to separate impurities like 3-methoxybenzoic acid (retention time ~8.2 min) .
  • LC-MS/MS : Quantify aldehydic dimers (m/z 357.2) formed during storage, with a detection limit of 0.1% .

Q. How does the methoxy group’s electronic profile influence the compound’s spectroscopic and reactivity properties?

Methodological Answer:

  • NMR Shifts : The methoxy group deshields adjacent protons, splitting aromatic signals into distinct doublets (J = 8.5 Hz) .
  • Reactivity : The electron-donating methoxy group activates the phenyl ring for electrophilic substitution but deactivates the aldehyde toward nucleophilic attack compared to non-substituted propanals .

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